molecular formula C16H20N2O3S B6662112 N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine

N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine

Cat. No.: B6662112
M. Wt: 320.4 g/mol
InChI Key: IUMQRUKDMSLENM-UHFFFAOYSA-N
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Description

N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methylsulfonylphenoxy group and a propan-2-amine moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-methylsulfonylphenol, which is then reacted with 2-chloropyridine under basic conditions to form the intermediate 2-(3-methylsulfonylphenoxy)pyridine. This intermediate is subsequently subjected to reductive amination with isopropylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications.

    2,2’-Bipyridyl hydrobromide: A derivative used in various chemical syntheses.

Uniqueness

N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-12(2)18-11-13-6-5-9-17-16(13)21-14-7-4-8-15(10-14)22(3,19)20/h4-10,12,18H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMQRUKDMSLENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(N=CC=C1)OC2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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